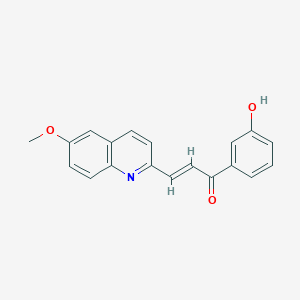

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one

Descripción general

Descripción

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 6-methoxy-2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinolinone derivatives.

Reduction: Formation of dihydrochalcone derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated chalcone derivatives.

Aplicaciones Científicas De Investigación

Overview

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a synthetic organic compound recognized for its diverse biological and chemical applications. This compound's structure incorporates both hydroxyphenyl and methoxyquinolinyl groups, contributing to its unique properties and potential uses in various fields such as chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique optical and electronic properties make it valuable for developing novel materials. Researchers utilize it to explore new chemical reactions and pathways that could lead to innovative applications in material science.

Biological Research

The biological applications of this compound are particularly noteworthy:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, specifically targeting kinases and proteases involved in cancer progression. Studies indicate that it may hinder tumor growth by disrupting critical signaling pathways.

- Anticancer Activity : Preliminary research has demonstrated its anticancer properties, with various derivatives exhibiting significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. These studies suggest that the compound could be a candidate for further development in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its anti-inflammatory , antioxidant , and antimicrobial properties. Its potential therapeutic applications span various diseases, including:

- Cancer : The compound's ability to inhibit specific enzymes linked to tumor growth positions it as a promising agent in oncology.

- Bacterial Infections : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

- Inflammatory Disorders : The anti-inflammatory effects may offer therapeutic benefits in conditions characterized by chronic inflammation.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes , pigments , and polymers . Its unique chemical structure allows for the creation of materials with specific color properties and enhanced stability, making it valuable in various manufacturing processes.

Case Studies

Several case studies highlight the compound's effectiveness across different applications:

- Anticancer Efficacy : In a study assessing various derivatives of this chalcone against human cancer cell lines, significant antiproliferative activity was noted, with some compounds achieving IC50 values as low as 1.9 µg/mL against HCT116 cells .

- Enzyme Inhibition Studies : Research has shown that certain derivatives effectively inhibit specific kinases associated with cancer progression, suggesting a pathway for drug development targeting these enzymes .

Mecanismo De Acción

The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key signaling proteins.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the quinoline moiety, which may result in different biological activities.

(2E)-1-(3-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the phenyl ring instead of the quinoline ring.

(2E)-1-(3-hydroxyphenyl)-3-(2-quinolinyl)prop-2-en-1-one: Similar structure but without the methoxy group on the quinoline ring.

Uniqueness

The presence of both the hydroxyphenyl and methoxyquinolinyl groups in (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one imparts unique chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the quinoline moiety contributes to its potential as an enzyme inhibitor and therapeutic agent.

Actividad Biológica

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline moiety and a hydroxyl group that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that chalcone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed strong antifungal activity against various strains. The minimum inhibitory concentrations (MICs) were determined for several fungi, indicating effective antifungal properties with some compounds achieving MICs as low as 5 µg/mL .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5 | Candida albicans | 10 |

| 12 | Aspergillus niger | 8 |

| 14 | Fusarium oxysporum | 5 |

Antioxidant Activity

Chalcones are recognized for their antioxidant capabilities. The presence of hydroxyl groups enhances their ability to scavenge free radicals. A study highlighted that the synthesized derivatives exhibited varying degrees of antioxidant activity, with this compound showing significant inhibition of lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| EPG85-257RDB (P-gp positive) | 15 |

| EPG85-257P (drug-sensitive) | 20 |

Case Studies

Case Study 1: Antifungal Activity Evaluation

A comprehensive evaluation of various chalcone derivatives including this compound was conducted against ten fungal strains. The results confirmed its efficacy, particularly against Fusarium oxysporum, where it exhibited the lowest MIC among tested compounds.

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on its anticancer properties, the compound was subjected to MTT assays across multiple cancer cell lines. The results indicated a dose-dependent response in inducing cell death, with significant effects noted in multidrug-resistant cell lines. Further molecular docking studies suggested that the compound interacts effectively with P-glycoprotein, potentially reversing drug resistance mechanisms .

Propiedades

IUPAC Name |

(E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-23-17-8-9-18-13(12-17)5-6-15(20-18)7-10-19(22)14-3-2-4-16(21)11-14/h2-12,21H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQOZCDXMDWHLW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.